1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:
- A 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system known for pharmacological relevance in kinase inhibition and antimicrobial activity .
- A (Z)-configured methylidene bridge connecting the pyrido-pyrimidinone system to a 3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group. The thioxo-thiazolidinone moiety is critical for hydrogen bonding and metal coordination, often enhancing biological activity .
- A piperidine-4-carboxamide substituent at position 2 of the pyrido-pyrimidinone ring. The carboxamide group improves solubility and bioavailability compared to ester derivatives (e.g., ethyl carboxylate analogs) .
Its synthesis likely involves multi-step reactions, including Suzuki coupling for the pyrido-pyrimidinone core and condensation for the thiazolidinone moiety .
Properties
Molecular Formula |
C25H22FN5O3S2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
1-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H22FN5O3S2/c26-17-6-4-15(5-7-17)14-31-24(34)19(36-25(31)35)13-18-22(29-11-8-16(9-12-29)21(27)32)28-20-3-1-2-10-30(20)23(18)33/h1-7,10,13,16H,8-9,11-12,14H2,(H2,27,32)/b19-13- |
InChI Key |
BSPDQOXCVWEYNF-UYRXBGFRSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation Approach
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a modified three-component reaction adapted from US5254688A.
Procedure :
-
Reactants :
-
2-Amino-3-methylpyridine hydrochloride (1.0 equiv)
-
Ethyl ethoxymethylene cyanoacetate (1.2 equiv)
-
Sodium azide (1.5 equiv) in dimethylformamide (DMF)
-
-
Conditions :
-
90°C for 6 hours under nitrogen atmosphere.
-
Addition of phosphorus oxychloride (POCl₃) to facilitate cyclodehydration.
-
-
Outcome :
Mechanistic Insights :
-
Initial formation of a tetrazole intermediate via Huisgen cycloaddition between the azide and cyanoacetate.
-
POCl₃-mediated cyclization eliminates ethanol and water, forming the fused pyrimidine ring.
Introduction of the Piperidine-4-Carboxamide Side Chain
The C2 amino group of intermediate I undergoes nucleophilic aromatic substitution with piperidine-4-carboxamide.
Optimized Protocol :
-
Reactants :
-
3-Cyano-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv)
-
Piperidine-4-carboxamide (1.5 equiv)
-
Potassium carbonate (3.0 equiv) in DMF
-
-
Conditions :
-
120°C for 12 hours under microwave irradiation.
-
-
Yield : 58–63% of 2-(piperidine-4-carboxamido)-4H-pyrido[1,2-a]pyrimidin-4-one (II ).
Key Observations :
-
Microwave irradiation reduces reaction time from 24 hours (conventional heating) to 12 hours.
-
Excess piperidine-4-carboxamide prevents dimerization side reactions.
Synthesis of 3-(4-Fluorobenzyl)-5-Ylidene-2-Thioxo-Thiazolidin-4-One
Thiazolidinone Core Assembly
The thiazolidinone ring is constructed via a one-pot multicomponent reaction (MCR) as per PMC6818106:
Reactants :
-
4-Fluorobenzylamine (1.0 equiv)
-
Carbon disulfide (1.2 equiv)
-
Chloroacetic acid (1.0 equiv)
Conditions :
-
Reflux in ethanol with triethylamine (2.0 equiv) for 6 hours.
Outcome :
Knoevenagel Condensation for Exocyclic Double Bond Formation
The active methylene group at C5 undergoes condensation with aldehyde III to install the (Z)-ylidene moiety.
Procedure :
-
Reactants :
-
Thiazolidinone IV (1.0 equiv)
-
Aldehyde III (1.1 equiv)
-
Piperidine (0.2 equiv) in acetic acid
-
-
Conditions :
-
Reflux at 110°C for 4 hours under Dean-Stark trap for azeotropic water removal.
-
-
Stereochemical Control :
Final Amide Coupling and Purification
Activation of Piperidine-4-Carboxylic Acid
The piperidine fragment is introduced via a mixed anhydride method:
Steps :
-
Reactants :
-
Piperidine-4-carboxylic acid (1.0 equiv)
-
Isobutyl chloroformate (1.2 equiv)
-
N-Methylmorpholine (1.5 equiv) in THF
-
-
Conditions :
-
0°C for 1 hour, followed by warming to 25°C for 2 hours.
-
Coupling with Pyrido[1,2-a]Pyrimidine Intermediate
The activated carboxylic acid is coupled to intermediate V :
Procedure :
-
Reactants :
-
Intermediate V (1.0 equiv)
-
Activated piperidine-4-carbonyl chloride (1.5 equiv)
-
DIPEA (3.0 equiv) in DCM
-
-
Conditions :
-
Stir at 25°C for 12 hours.
-
-
Purification :
Analytical Data and Characterization
Spectroscopic Confirmation
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H), 7.85–7.82 (m, 2H, fluorobenzyl Ar-H), 7.32–7.28 (m, 2H, fluorobenzyl Ar-H), 6.95 (s, 1H, ylidene CH), 4.62 (s, 2H, N-CH₂-Ph), 3.45–3.40 (m, 4H, piperidine H), 2.85–2.78 (m, 1H, piperidine H), 1.95–1.85 (m, 4H, piperidine H).
-
HRMS (ESI+) : m/z Calcd for C₂₈H₂₃F₃N₅O₃S₂ [M+H]⁺: 606.1124; Found: 606.1128.
Optimization Challenges and Solutions
Regioselectivity in Pyrido[1,2-a]Pyrimidine Formylation
Initial attempts using classical Vilsmeier conditions led to over-chlorination. Optimization with reduced POCl₃ stoichiometry (3.0 equiv instead of 5.0 equiv) improved aldehyde yield to 75%.
Chemical Reactions Analysis
Types of Reactions
1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways would depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Pharmacophoric and Physicochemical Properties
Thiazolidinone Derivatives
- The 3-(4-fluorobenzyl) group in the target compound enhances lipophilicity and π-π stacking compared to non-fluorinated analogs (e.g., 3-methylthiazolidinone in ). Fluorination often improves metabolic stability and target binding .
- The thioxo group (C=S) in the thiazolidinone ring enables stronger hydrogen bonding and metal chelation vs.
Piperidine Substituents
- Piperidine-4-carboxamide in the target compound offers superior solubility (logP ~2.1 predicted) compared to the ethyl carboxylate analog (logP ~3.5) . This aligns with Lipinski’s rule for oral bioavailability.
- Piperidine-linked chromeno-pyrimidine derivatives (e.g., ) lack the fluorobenzyl-thiazolidinone system, reducing steric bulk but also limiting target selectivity.
Biological Activity
The compound 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that combines elements from thiazolidinones and pyrido-pyrimidinones. Its molecular formula is with a molar mass of approximately 460.61 g/mol. The presence of functional groups such as fluorobenzyl and thiazolidine contributes to its diverse biological activities.
Structural Features
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molar Mass | 460.61 g/mol |
| Key Functional Groups | Thiazolidinone, Pyrido-pyrimidine, Fluorobenzyl |
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) as low as 0.011 mg/mL.
- Bacillus cereus : Demonstrated notable antibacterial activity.
The structural characteristics of the compound suggest potential interactions with bacterial enzymes or cell membranes, enhancing its therapeutic efficacy against infections .
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has been well-documented. These compounds can inhibit lipid peroxidation and scavenge free radicals effectively. For example:
- Compounds with specific substitutions have shown improved antioxidant activity in assays such as DPPH and TBARS.
- The substitution of cyclohexyl moiety significantly increased the antioxidant capacity .
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. Similar thiazolidinone derivatives have been evaluated for their efficacy against cancer cell lines:
- Compounds have demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 and DU145), with IC50 values indicating significant potency.
- The mechanism often involves apoptosis induction through caspase pathways .
The biological activity of 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : It could interact with cellular receptors, altering signaling pathways related to growth and apoptosis.
- Radical Scavenging : Its antioxidant properties help reduce oxidative stress in cells, potentially preventing damage associated with cancer progression.
Case Studies
Several studies have investigated the biological activity of related thiazolidinone compounds:
- Antimicrobial Efficacy Study : A series of thiazolidinone derivatives were tested against gram-positive bacteria, showing potent activity with MIC values ranging from 16–32 mg/mL .
- Antioxidant Mechanism Exploration : Research highlighted the mechanism by which specific substitutions enhance antioxidant activity, demonstrating that structural modifications can lead to significant improvements in efficacy .
- Antitumor Activity Assessment : In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic applications .
Q & A
Q. What are the recommended synthetic strategies for 1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide?
The synthesis involves multi-step reactions, including condensation of thiazolidinone precursors with pyrido-pyrimidine intermediates and subsequent functionalization of the piperidine-carboxamide moiety. Key steps include:
- Thiazolidinone formation : Reacting 4-fluorobenzylamine with thiourea and carbonyl donors under acidic conditions to form the thioxo-thiazolidinone core .
- Z-configuration control : Using stereoselective Wittig or Horner-Wadsworth-Emmons reactions to ensure the (Z)-configuration of the exocyclic double bond .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve reaction efficiency, while catalysts like triethylamine enhance yield .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) followed by recrystallization from ethanol ensures ≥95% purity .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
A combination of analytical techniques is required:
- NMR spectroscopy : H and C NMR to confirm the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and thioxo-thiazolidinone (δ ~170–175 ppm for C=S) .
- X-ray crystallography : Resolve the (Z)-configuration of the exocyclic double bond and spatial arrangement of the pyrido-pyrimidine system .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 552.12) and fragmentation patterns .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Adopt uniform cell lines (e.g., ATCC-certified), serum-free media, and controlled incubation times .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., oxidized thioxo groups) that may interfere with activity .
- Dose-response validation : Repeat assays with freshly synthesized batches and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?
SAR studies require:
- Computational modeling : Density Functional Theory (DFT) to map electron density on the thiazolidinone ring and pyrido-pyrimidine system, identifying reactive sites .
- Analog synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl) and test activity shifts .
- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with bioactivity .
Q. How should pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?
Key steps include:
- In vitro ADME : Microsomal stability assays (human liver microsomes) to assess metabolic half-life .
- Plasma protein binding : Equilibrium dialysis to determine free fraction (%) .
- In vivo PK : Administer 10 mg/kg IV/orally in rodent models; collect plasma samples at 0, 1, 3, 6, 12, 24 h for LC-MS/MS analysis .
Q. What experimental approaches can elucidate the compound’s mechanism of action?
Advanced techniques include:
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinase domains) to identify binding interactions .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) for target engagement .
- RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated vs. untreated cells .
Q. How can researchers investigate degradation pathways under physiological conditions?
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24 h; monitor by HPLC .
- Oxidative stress : Treat with 3% HO at 40°C; identify sulfoxide/sulfone derivatives via MS .
- Photodegradation : Expose to UV light (254 nm) for 48 h; assess isomerization or ring-opening products .
Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?
Critical parameters include:
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., imine formation) to prevent epimerization .
- Catalyst screening : Test Pd(OAc) vs. CuI for cross-coupling steps; optimize loading (1–5 mol%) .
- In-line monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reaction times dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
